molecular formula C10H11ClO5 B13562867 2-Chloro-3,4-dimethoxymandelic Acid

2-Chloro-3,4-dimethoxymandelic Acid

Cat. No.: B13562867
M. Wt: 246.64 g/mol
InChI Key: CMKINLSHHAVOAU-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxymandelic Acid is an organic compound with the molecular formula C10H11ClO5 It is a derivative of mandelic acid, characterized by the presence of a chlorine atom and two methoxy groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethoxymandelic Acid typically involves the chlorination of 3,4-dimethoxymandelic acid. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as methylation, chlorination, and oxidation, followed by purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-dimethoxymandelic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3,4-dimethoxymandelic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxymandelic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific metabolic pathways, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzoic Acid
  • 3,4-Dimethoxymandelic Acid
  • 2-Chloro-4,5-dimethoxymandelic Acid

Comparison: 2-Chloro-3,4-dimethoxymandelic Acid is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical properties and biological effects, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C10H11ClO5

Molecular Weight

246.64 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H11ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4,8,12H,1-2H3,(H,13,14)

InChI Key

CMKINLSHHAVOAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(C(=O)O)O)Cl)OC

Origin of Product

United States

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